3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole
Description
Properties
CAS No. |
833462-43-4 |
|---|---|
Molecular Formula |
C16H15NOSe |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-phenyl-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H15NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-10,14H,11-12H2 |
InChI Key |
ANILYNKZGSMZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species. The reaction is carried out at room temperature and yields the desired compound in good yields . The general reaction scheme is as follows:
Starting Materials: β,γ-unsaturated oximes and electrophilic selenium species.
Reaction Conditions: Room temperature, typically for 1 hour.
Products: 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole along with other selenium-containing isoxazolines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:
Oxidation: The selenium moiety can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the selenium group or to modify the isoxazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can lead to the formation of simpler isoxazole derivatives.
Scientific Research Applications
3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It has shown potential as an anti-inflammatory and antiedematogenic agent.
Biological Studies: The compound can be used to study the effects of selenium-containing heterocycles on biological systems.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with biological targets through its selenium moiety. Selenium is known to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The compound may also interact with cellular membranes and DNA, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 4,5-dihydro-1,2-oxazole scaffold is shared across multiple derivatives, but substituent variations critically modulate physicochemical parameters such as lipophilicity (XLogP3), molecular weight, and metabolic stability.
Key Observations :
- Lipophilicity: The phenylselanyl substituent confers moderate lipophilicity (XLogP3 ~3.5), comparable to halogenated derivatives (e.g., trifluorophenyl) .
- Electronic Effects : The selenium atom’s polarizability may enhance interactions with enzymatic targets (e.g., MAO) compared to oxygen or sulfur analogs, though direct evidence is lacking in the provided data .
Pharmacological Activity
Antidepressant and Neuropharmacological Potential
- Compound 2e (4-hydroxyphenyl substituent) demonstrated potent MAO inhibition (IC₅₀ < 1 μM) and antidepressant effects in behavioral despair models . Its phenolic -OH group likely facilitates hydrogen bonding with MAO’s active site.
Metabolic Stability
- Thiocarbamate sulfoxides (e.g., herbicidal analogs) are prone to glutathione conjugation and rapid decomposition. Replacement with the 4,5-dihydro-1,2-oxazole ring improves stability .
- The phenylselanyl group may further enhance metabolic resistance compared to sulfur-containing analogs, as selenium’s larger atomic radius and weaker bond polarization could slow enzymatic degradation .
Biological Activity
3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole (CAS No. 833462-43-4) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole features a five-membered ring structure with one nitrogen and one oxygen atom, alongside a selenium moiety. The molecular formula is with a molecular weight of 316.3 g/mol. The compound's structure is illustrated in the following table:
| Property | Value |
|---|---|
| CAS No. | 833462-43-4 |
| Molecular Formula | C16H15NOSe |
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 3-phenyl-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
| InChI Key | ANILYNKZGSMZIV-UHFFFAOYSA-N |
Synthesis
The synthesis of 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole typically involves the reaction of β,γ-unsaturated oximes with electrophilic selenium species under mild conditions (room temperature). This method yields the desired compound efficiently and can be optimized for higher yields through various synthetic strategies .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Research suggests that selenium-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies
While direct case studies specifically focusing on 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole are scarce, related research provides insights into its potential applications:
- Study on Oxazole Derivatives : A study evaluating various oxazole derivatives found that certain modifications significantly enhanced their antimicrobial and anti-inflammatory activities. This suggests that similar modifications to 3-Phenyl-5-[(phenylselanyl)methyl]-4,5-dihydro-1,2-oxazole could yield compounds with improved efficacy .
- Toxicity Assessments : In vitro toxicity assessments on related compounds revealed low toxicity profiles while maintaining antimicrobial efficacy. This highlights the potential for developing safe therapeutic agents based on the oxazole framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
